![molecular formula C18H20FNO3S2 B3020424 4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol CAS No. 478041-56-4](/img/structure/B3020424.png)
4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol" is a chemically synthesized molecule that appears to be related to a class of compounds with significant pharmacological properties. The related compounds have been studied for their potential as receptor antagonists and agonists, which indicates the importance of the structural features of these molecules in interacting with biological targets.
Synthesis Analysis
The synthesis of related compounds involves the condensation of specific methanol derivatives with sulfonyl chlorides in the presence of a base, as seen in the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol . This method suggests that the synthesis of "4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol" could involve a similar condensation reaction, possibly using a (4-fluorophenyl)sulfanyl methanol and a phenylsulfonyl chloride derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, which provides detailed information about the conformation and geometry of the molecule. For instance, a related piperidine derivative crystallizes in the monoclinic crystal class and exhibits a chair conformation of the piperidine ring, with a tetrahedral geometry around the sulfur atom . This information is crucial for understanding the three-dimensional arrangement of "4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol" and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the functional groups present in the molecule. The presence of a phenylsulfonyl group suggests potential for various substitution reactions, while the piperidine moiety could be involved in reactions typical for secondary amines. The fluorophenyl group may also influence the electronic properties of the molecule, affecting its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of different functional groups, such as sulfonamides and fluorophenyl groups, can affect the solubility, stability, and bioavailability of the molecule. For example, the bioavailability of a related sulfone compound was improved by modifications that increased its stability toward rat liver microsomes . The physical properties, such as crystallinity and melting point, can be deduced from the crystallographic data, which shows that related compounds can crystallize in different space groups with varying cell parameters .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S2/c19-15-6-8-16(9-7-15)24-14-18(21)10-12-20(13-11-18)25(22,23)17-4-2-1-3-5-17/h1-9,21H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTYXZGREWTUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CSC2=CC=C(C=C2)F)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

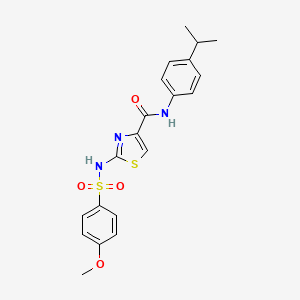
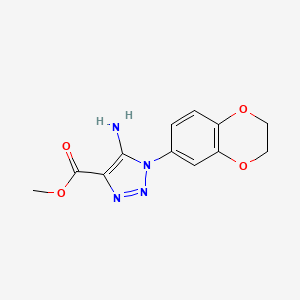
![Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3020344.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
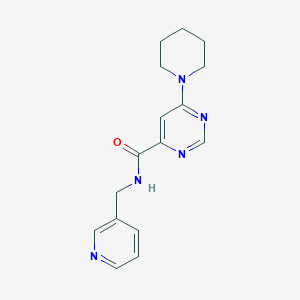
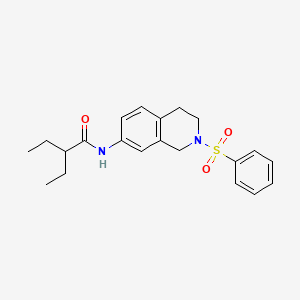
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3020350.png)
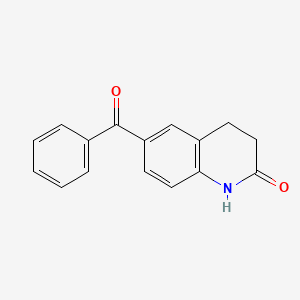
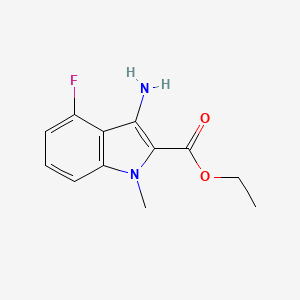
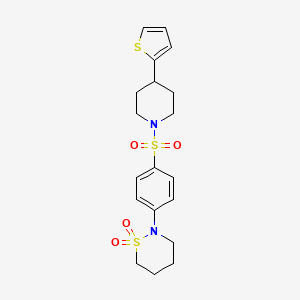
![2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B3020357.png)
![N-(2,3-dimethoxybenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B3020360.png)
![2-(4-isopropylphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3020362.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3020363.png)